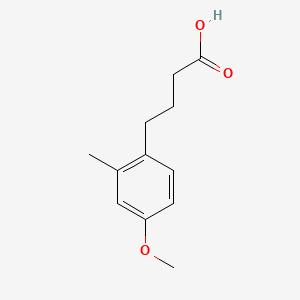

4-(4-Methoxy-2-methylphenyl)butanoic acid

Descripción general

Descripción

4-(4-Methoxy-2-methylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O3. It is characterized by a butanoic acid backbone substituted with a 4-methoxy-2-methylphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-2-methylphenyl)butanoic acid typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Another method involves the alkylation of 4-methoxy-2-methylphenylacetic acid with butyl bromide under basic conditions.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 4-(4-Methoxy-2-methylphenyl)but-2-enoic acid. This method is preferred due to its efficiency and high yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: Reduction reactions typically yield alcohol derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed:

Oxidation: Formation of 4-(4-Methoxy-2-methylphenyl)butanone.

Reduction: Formation of 4-(4-Methoxy-2-methylphenyl)butanol.

Substitution: Formation of this compound derivatives with nitro or halogen groups.

Aplicaciones Científicas De Investigación

4-(4-Methoxy-2-methylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O3. It features a butanoic acid backbone substituted with a 4-methoxy-2-methylphenyl group. This compound has applications in chemistry, biology, and industry.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a building block in organic synthesis and as an intermediate in the production of various pharmaceuticals.

- Biology It is investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

- Medicine It is explored for potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

- Industry It is utilized in the manufacture of specialty chemicals and as a precursor in the synthesis of advanced materials.

Reactions

This compound can undergo several types of reactions:

- Oxidation Oxidation can result in the formation of corresponding ketones or aldehydes.

- Reduction Reduction reactions typically yield alcohol derivatives.

- Substitution It can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

This compound has a molecular weight of 208.25 g/mol. It appears as a cream to slightly yellow powder and has a melting point between 56 to 59 °C. It is slightly soluble in methanol and insoluble in chloroform, with a predicted pKa of approximately 4.76. The presence of methoxy and methyl groups influences the compound's reactivity and biological activity. Studies suggest it may modulate cellular pathways related to inflammation and pain perception and interact with specific receptors, such as cannabinoid receptors, suggesting potential therapeutic use.

Pharmaceutical Applications

Mecanismo De Acción

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing signal transduction pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways.

Comparación Con Compuestos Similares

- 4-(4-Methoxyphenyl)butanoic acid

- 4-(4-Methoxy-2-methylphenyl)butyric acid

- 4-Methoxy-2-methylphenylboronic acid

Comparison: 4-(4-Methoxy-2-methylphenyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-(4-Methoxyphenyl)butanoic acid, the presence of the methyl group in the 2-position enhances its reactivity and potential biological activity. Similarly, 4-Methoxy-2-methylphenylboronic acid, while structurally related, exhibits different reactivity due to the presence of the boronic acid group.

Actividad Biológica

4-(4-Methoxy-2-methylphenyl)butanoic acid, with the molecular formula CHO and a molecular weight of 208.25 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Appearance : Cream to slightly yellow powder

- Melting Point : 56 to 59 °C

- Solubility : Slightly soluble in methanol, insoluble in chloroform

- Predicted pKa : Approximately 4.76

The presence of methoxy and methyl groups on the aromatic ring influences the compound's reactivity and biological activity, making it an interesting subject for pharmacological research.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. It has been shown to modulate cellular pathways related to inflammation and pain perception, possibly through interactions with cannabinoid receptors. This suggests its potential therapeutic applications in pain management and inflammatory conditions.

The compound's mechanism appears to involve the inhibition of specific enzymes related to inflammatory responses. For instance, studies have indicated that similar compounds can inhibit stearoyl-CoA desaturase (SCD), leading to reduced inflammation in sensitive cells . The selective toxicity observed in certain cell lines may be attributed to the differential expression of metabolic enzymes like cytochrome P450 isoform CYP4F11, which is involved in the activation of prodrugs into their active forms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(4-Methoxyphenyl)butanoic acid | CHO | Lacks methyl substitution on the aromatic ring |

| 2-(4-Methoxyphenyl)butanoic acid | CHO | Different position of methoxy group |

| 3-(4-Methoxyphenyl)butanoic acid | CHO | Different position of methoxy group |

| 4-(2-Methoxyphenyl)butanoic acid | CHO | Contains a different methoxy substitution |

The unique positioning of the methoxy and methyl groups in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

-

In Vitro Studies

A study highlighted that compounds with para-substituted phenols retained significant activity against certain cancer cell lines, indicating that structural modifications can greatly influence efficacy . -

Species-Specific Metabolism

Research on structurally related compounds revealed significant species differences in biotransformation processes. For example, while some species rapidly oxidize the butanoic side-chain, humans show a weaker oxidizing capacity, affecting the drug's pharmacokinetics and therapeutic outcomes . -

Therapeutic Index Enhancement

The activation of prodrugs via metabolic pathways presents an opportunity for enhancing therapeutic indices while minimizing systemic exposure, particularly in tumor cells where selective activation can occur without affecting surrounding healthy tissues .

Propiedades

IUPAC Name |

4-(4-methoxy-2-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-8-11(15-2)7-6-10(9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCCJOGFKKGOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285294 | |

| Record name | 4-(4-methoxy-2-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-30-8 | |

| Record name | NSC41313 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-methoxy-2-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.